BenchChemオンラインストアへようこそ!

2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

h15-LOX-2 inhibition Imidazole inhibitors Lipoxygenase

2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1235321-38-6) is a penta-substituted, tri-aryl imidazole derivative featuring a benzylthio donor at C2, a 3-nitrophenyl acceptor at C5, and a p-tolyl group at N1. With a molecular formula of C23H19N3O2S and a molecular weight of 401.5 g/mol, this compound belongs to a pharmacologically relevant class of imidazole-based inhibitors exemplified by the h15-LOX-2 inhibitor series (e.g., MLS000327069, IC50 = 0.34 µM) that share a conserved 2-benzylthio-1-aryl-imidazole core.

Molecular Formula C23H19N3O2S
Molecular Weight 401.48
CAS No. 1235321-38-6
Cat. No. B2528437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
CAS1235321-38-6
Molecular FormulaC23H19N3O2S
Molecular Weight401.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C23H19N3O2S/c1-17-10-12-20(13-11-17)25-22(19-8-5-9-21(14-19)26(27)28)15-24-23(25)29-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3
InChIKeyRCXGJTXHJDCPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1235321-38-6): A Tri-Substituted Imidazole Scaffold for Targeted Probe and Lead Discovery


2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1235321-38-6) is a penta-substituted, tri-aryl imidazole derivative featuring a benzylthio donor at C2, a 3-nitrophenyl acceptor at C5, and a p-tolyl group at N1 . With a molecular formula of C23H19N3O2S and a molecular weight of 401.5 g/mol, this compound belongs to a pharmacologically relevant class of imidazole-based inhibitors exemplified by the h15-LOX-2 inhibitor series (e.g., MLS000327069, IC50 = 0.34 µM) that share a conserved 2-benzylthio-1-aryl-imidazole core [1]. Commercial sourcing confirms availability at ≥95% purity .

Why 2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole Cannot Be Replaced by Generic 2-Benzylthio-1-aryl-imidazoles


Although in-class imidazoles such as MLS000327069 and its congeners share a 2-benzylthio-1-aryl scaffold, the introduction of a strongly electron-withdrawing 3-nitrophenyl substituent at the C5 position of 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is expected to profoundly alter the compound's electronic profile, redox potential, and target-binding pharmacophore relative to the unsubstituted or weakly substituted analogs evaluated against h15-LOX-2 [1]. The nitro group is a well-established bioreductive trigger and hydrogen-bond acceptor capable of engaging additional residues in enzyme active sites or modulating pharmacokinetic properties, making direct functional interchange with C5-unsubstituted or C5-halogenated analogs scientifically unjustified without empirical comparison [2].

Quantitative Differentiation Evidence for 2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole


Target Class Potency Benchmark: h15-LOX-2 Inhibition by Structurally Cognate 2-Benzylthio-1-aryl-imidazoles

The closest published pharmacophore match, MLS000327069 (1-phenyl-2-[[4-(trifluoromethyl)benzyl]thio]imidazole), inhibited human epithelial 15-lipoxygenase-2 (h15-LOX-2) with an IC50 of 0.34 ± 0.05 µM and exhibited >50-fold selectivity over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2 [1]. This establishes a quantitative class baseline for 2-benzylthio-1-aryl-imidazoles, against which the target compound 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole can be directly assayed.

h15-LOX-2 inhibition Imidazole inhibitors Lipoxygenase

Electronic Differentiation via C5 3-Nitrophenyl Substitution vs. C5-Unsubstituted Analogs

The target compound incorporates a 3-nitrophenyl substituent at the imidazole C5 position. In contrast, the published h15-LOX-2 inhibitor series (MLS000327069, MLS000327186, MLS000327206) are C5-unsubstituted [1]. The Hammett σmeta value for a nitro group is +0.71, indicating a strong electron-withdrawing effect that substantially polarizes the imidazole ring, alters frontier molecular orbital energies, and introduces a reducible nitro group capable of generating reactive intermediates under hypoxic conditions—a mechanism exploited by clinically approved nitroimidazoles [2].

Electron-withdrawing group effect Nitroaromatic SAR Redox pharmacology

Regioisomeric Differentiation: p-Tolyl (N1) vs. o-Tolyl (N1) Substitution Pattern

The target compound (2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole, CAS 1235321-38-6) is the para-methyl regioisomer at the N1-aryl ring. A distinct ortho-methyl regioisomer exists as 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole (CAS 1286057-70-2) . The para-substitution provides reduced steric hindrance around the imidazole N1-aryl bond compared to the ortho-substituted analog, which is expected to alter rotational freedom, molecular shape, and the spatial presentation of the pharmacophore to protein binding pockets. Both isomers are commercially available at ≥95% purity, enabling direct regioisomeric SAR studies .

Regioisomer comparison N1-aryl substitution Steric effects

Imidazole Core vs. Benzimidazole Core: Scaffold-Level Differentiation for Biological Target Profiling

Although 2-(benzylthio)-1H-benzo[d]imidazoles have been evaluated as in vitro inhibitors of Mycobacterium tuberculosis growth (representative compounds achieving MIC values in the low µM range) [1], the target compound contains a monocyclic imidazole core rather than a fused benzimidazole. This core difference results in a distinct molecular shape, lower lipophilicity (clogP estimated to be lower by approximately 1–2 log units compared to analogous benzimidazoles), and altered hydrogen-bonding capacity, which collectively influence solubility, membrane permeability, and off-target promiscuity profiles .

Imidazole vs. benzimidazole Heterocycle scaffold comparison Antitubercular screening

Optimal Application Scenarios for Procuring 2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole


h15-LOX-2 Inhibitor Lead Optimization via C5-Functionalized Scaffold Hopping

Given the established potency of 2-benzylthio-1-aryl-imidazoles against h15-LOX-2 (IC50 = 0.34–0.87 µM) [1], the target compound can serve as a key scaffold-hopping intermediate for probing the effect of C5 3-nitrophenyl substitution on inhibitory potency, mixed-type inhibition kinetics, and isoform selectivity. The nitro group provides a synthetic handle for subsequent reduction to an aniline, enabling further diversification into amide, sulfonamide, or urea libraries targeting the h15-LOX-2 allosteric site.

Regioisomeric N1-Aryl SAR for Optimizing Target Selectivity

Procurement of both the p-tolyl (CAS 1235321-38-6) and o-tolyl (CAS 1286057-70-2) N1 regioisomers enables direct pairwise comparison of steric and conformational effects on target binding . This is particularly valuable for targets where the N1-aryl group occupies a defined hydrophobic pocket, as observed in the h15-LOX-2 docking model, where subtle changes in aryl presentation can modulate selectivity versus h12-LOX and COX isoforms [1].

Bioreductive Probe Development Leveraging the 3-Nitrophenyl Moiety

The 3-nitrophenyl group is a well-validated bioreductive trigger capable of undergoing enzymatic nitroreduction under hypoxic conditions, a strategy exploited in nitroimidazole-based therapeutics and imaging agents [2]. The target compound, with its imidazole core and distinct substitution pattern, can be evaluated as a hypoxia-selective probe or prodrug scaffold, differentiated from classical 5-nitroimidazoles by its benzylthio-containing pharmacophore.

Focused Compound Library Expansion for Medium-Throughput Phenotypic Screening

As a tri-substituted imidazole with a defined molecular weight (401.5 g/mol), favorable lipophilicity profile, and commercial availability at ≥95% purity , this compound is suitable for inclusion in focused screening libraries targeting lipoxygenase pathways, inflammatory diseases, or nitroreductase-expressing pathogens. Its structural distinctiveness from benzimidazole and benzothiazole library members increases chemical diversity coverage in hit-finding campaigns.

Quote Request

Request a Quote for 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.